Product packaging for Bromelain(Cat. No.:CAS No. 37189-34-7)

Bromelain

Cat. No.: B1164189
CAS No.: 37189-34-7
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Description

Bromelain is a complex mixture of sulfhydryl-containing proteolytic enzymes, primarily extracted from the stem and fruit of the pineapple plant ( Ananas comosus ) . This reagent-grade preparation is a highly purified form supplied with a defined activity of ≥2500 GDU/g, ensuring consistency and reliability for experimental workflows . It is presented as a lyophilized powder with high solubility in aqueous buffers, facilitating ease of use in various in vitro applications. This compound exhibits a broad mechanism of action rooted in its enzymatic and immunomodulatory activities. Its core proteolytic activity facilitates the digestion of protein substrates . Scientifically, it is recognized for its anti-inflammatory properties, which are mediated through the down-regulation of key inflammatory pathways, including the inhibition of NF-κB and MAPK signaling, leading to reduced expression of cyclooxygenase (COX-2), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound demonstrates fibrinolytic activity by promoting the breakdown of fibrin, and possesses notable immunomodulatory capabilities by influencing T-cell activation and cytokine production . These multifaceted mechanisms underpin its extensive value in biomedical research. This compound is utilized in studies investigating inflammation, wound healing, and immune responses . Its applications extend to cancer research, where it has been shown to influence apoptosis, angiogenesis, and metastasis . Additionally, it serves as a critical tool in biochemical laboratories for protein digestion and cell isolation procedures due to its action on surface proteins. Handling and Safety: This product is For Research Use Only (RUO). It is not for diagnostic or therapeutic use, or for administration to humans. Handle with appropriate personal protective equipment. This compound may cause skin, eye, and respiratory irritation . It is a known sensitizer and may cause allergic reactions in susceptible individuals. Avoid inhalation and direct contact with skin or eyes.

Properties

CAS No.

37189-34-7

Origin of Product

United States

Advanced Methodologies for Bromelain Isolation and Characterization

Extraction Techniques for Enhanced Purity and Yield

Efficient extraction is the crucial initial step in obtaining bromelain from pineapple plant material. The choice of extraction technique significantly impacts the purity and yield of the crude extract.

Conventional Extraction Methodologies (e.g., Centrifugation, Lyophilization)

Conventional approaches to this compound extraction typically involve mechanical methods like homogenization and crushing of the pineapple material to disrupt cells and release intracellular enzymes. mdpi.comresearchgate.netnih.gov This is often followed by solid-liquid separation techniques such as filtration and centrifugation to remove particulate matter and obtain a crude extract. mdpi.comresearchgate.netnih.govpjsir.org

Centrifugation is used to improve the homogeneity of the this compound solution by removing insoluble materials without denaturing the proteases. caldic.commdpi.com For instance, centrifugation of stem this compound at 448 × g has been reported to yield a higher enzyme concentration compared to fruit this compound, which requires centrifugation at 4032 × g for maximum activity. caldic.com However, centrifugation alone produces a crude and heterogeneous fraction containing impurities, necessitating further purification steps. caldic.com

Lyophilization, or freeze-drying, is a common final step in conventional processing to remove water from the purified this compound extract, resulting in a stable powder. caldic.commdpi.comresearchgate.net While effective for drying, this compound can be susceptible to denaturation during lyophilization, with reported losses of initial activity. caldic.com

Traditional methods like chemical precipitation, often employing agents such as ammonium (B1175870) sulfate (B86663), acetone (B3395972), or ethanol (B145695), have also been used for this compound isolation. scielo.brscielo.br Ammonium sulfate precipitation at concentrations typically ranging from 40% to 60% saturation can precipitate this compound. pjsir.organalis.com.my These methods can achieve activity recoveries around 85% with purification factors typically between 3 and 4.90. scielo.brpjsir.orgscielo.br However, issues such as high salt concentration, difficulty in recovery and recycling of precipitants, and relatively low purity can be limitations. pjsir.org

Modern and Advanced Extraction Approaches

To overcome the limitations of conventional methods, modern and advanced extraction techniques have been developed, offering improved purity, yield, and efficiency. caldic.commdpi.com

Aqueous Two-Phase Systems (ATPS) are recognized as effective and economically feasible methods for the extraction and purification of biomolecules, including this compound. analis.com.myijaem.net These systems are typically composed of two incompatible polymers (e.g., polyethylene (B3416737) glycol - PEG and Dextran) or a polymer and a salt (e.g., PEG and potassium phosphate (B84403) or ammonium sulfate) that form two distinct aqueous phases when mixed above critical concentrations. scielo.brscielo.brijaem.net this compound preferentially partitions into one of the phases depending on factors such as the type and concentration of the polymer and salt, pH, and temperature. ijaem.netthaiscience.infosemanticscholar.org

ATPS offers advantages such as low cost, rapidity, scalability, and the ability to handle high biomass loads. scielo.brscielo.br They are particularly useful for separating molecules that are difficult to isolate using other methods and are often employed in the initial stages of purification. scielo.br High enzyme recovery in ATPS can be attributed to the presence of PEG, which may influence the structure of the enzyme's active sites. scielo.br

Studies have demonstrated the effectiveness of ATPS for this compound extraction from various pineapple parts, including stem, peel, and core. scielo.brthaiscience.infosemanticscholar.orgresearchgate.net For example, an ATPS composed of 15% PEG-4000 and 20% K2HPO4 resulted in 80.14% activity recovery and a 1.84-fold increase in enzyme purity from pineapple stem. thaiscience.info Another study using 18% PEG6000 and 17% MgSO4 for pineapple peel extraction achieved a 3.44-fold purity increase with 206% activity recovery. researchgate.net While ATPS can yield high purification factors, a potential drawback is a strong reduction in enzymatic activity in some systems. semanticscholar.org The high salt concentration and challenges in recycling the phases can also be limitations. semanticscholar.org

Here is a table summarizing some findings on this compound extraction using ATPS:

ATPS CompositionSource MaterialActivity Recovery (%)Purification FoldReference
15% PEG-4000 - 20% K2HPO4Pineapple Stem80.141.84 thaiscience.info
18% PEG6000 - 17% MgSO4Pineapple Peel2063.44 researchgate.net
13% PEG6000 - 11% K Phosphate (pH 7.0)Recombinant this compound (E. coli)16.39 ± 0.035.35 ± 0.11 analis.com.my
PEG 4000/Phosphate (17% w/w PEG, 14% w/w Phosphate, pH 8.0)Pineapple55.616.3 scielo.br

Reverse Micellar Systems (RMS) represent a promising liquid-liquid extraction technique for the downstream processing of biomolecules from dilute solutions. scielo.briium.edu.my RMS involves the formation of micelles in an organic solvent, with a hydrophilic core capable of encapsulating proteins. scielo.br This method typically involves two steps: forward extraction, where the protein is selectively solubilized into the reverse micelles, and backward extraction, where the protein is released from the micelles into a new aqueous phase. mdpi.com

RMS offers advantages such as higher sample loading capacity, specificity, and ease of operation. scielo.briium.edu.my It has been successfully applied for the extraction and purification of this compound from pineapple stem, core, and waste materials. scielo.brpjsir.orgiium.edu.myresearchgate.net Studies have reported significant activity recovery and purification folds using RMS. For instance, extraction from pineapple core yielded 106% active recovery and a 5.2 purification fold. scielo.briium.edu.my Another study reported 97.56% activity recovery and a 4.54 purification fold from pineapple. scielo.brscielo.br Researchers are continuously implementing modifications in RMS to enhance yield and purification. scielo.brscielo.brpjsir.org Affinity-based RMS has also been explored, yielding a purification of 12.32 fold with an activity recovery of 185.6% from pineapple waste. scielo.brscielo.brscite.ai Scale-up studies using phase transfer mode of RMS have shown purification folds of 2.43 with 81.3% activity recovery. scielo.brscielo.br

Membrane filtration techniques, including microfiltration and ultrafiltration, are widely used for the isolation and purification of enzymes based on size difference. scielo.brpjsir.orgscielo.br This technology is considered efficient and sustainable for producing high-quality purified this compound. pjsir.org

Microfiltration is often used in the initial stages to remove larger particles and clarify the crude extract. scielo.brutm.my Ultrafiltration, employing membranes with specific molecular weight cut-offs (typically ranging from 3 to 100 kDa), is effective for concentrating proteins and removing smaller impurities. caldic.comscielo.br this compound, with a molecular weight typically around 23-37 kDa depending on the source, can be retained by membranes with appropriate pore sizes, such as 5 kDa or 10 kDa. caldic.commdpi.comtci-thaijo.org

The simultaneous use of microfiltration and ultrafiltration has shown promising results. For example, a combination of microfiltration and ultrafiltration to separate this compound from pineapple pulp resulted in 85% active recovery through microfiltration and a 10-fold concentration through ultrafiltration. scielo.brpjsir.org Another study using a two-stage ultrafiltration process with ceramic membranes of 100 kDa and 20 kDa successfully separated this compound (28 kDa) from higher molecular weight polysaccharides and then concentrated it. utm.my Integrated processes combining membrane filtration with other techniques, such as RMS or precipitation, have also been explored to enhance purification efficiency. scielo.brscielo.brmdpi.comscielo.br For instance, RMS coupled with ultrafiltration resulted in an activity recovery of 95.8% and a purification factor of 8.9-fold. scielo.brscielo.brpjsir.orgresearchgate.net While effective, disadvantages of ultrafiltration can include long separation times and membrane fouling. scielo.br

Here is a table illustrating results from membrane filtration techniques:

Technique(s)Source MaterialActivity Recovery (%)Purification/ConcentrationReference
Microfiltration + Ultrafiltration (10 kDa)Pineapple Pulp85 (MF), 100 (UF)10-fold concentration (UF) scielo.brcaldic.commdpi.com
RMS + Ultrafiltration (5 kDa)Pineapple Stem95.88.9-fold purification scielo.brscielo.brpjsir.orgresearchgate.net
Ultrafiltration (10 kDa)Pineapple Core222Increased purity and yield tci-thaijo.org
Two-stage UF (100 kDa then 20 kDa)Pineapple WasteNot specifiedSeparation and concentration utm.my
Reverse Micellar Systems (RMS)

Purification Strategies for High-Purity this compound Preparations

Achieving high purity this compound preparations often requires implementing further purification steps after initial extraction to remove remaining impurities, such as other proteins, polysaccharides, and pigments. pjsir.orgijaem.netmdpi.com Various strategies are employed, often in combination, to enhance the purity and specific activity of this compound. scielo.brpjsir.org

Chromatographic techniques are powerful tools for achieving high-purity this compound. Ion exchange chromatography, which separates molecules based on their charge, is a highly specific and scalable method that has been used to achieve significant purification factors. scielo.brscielo.brpjsir.org For example, cation exchange chromatography has resulted in a 10-fold purification of this compound. scielo.brpjsir.org Affinity chromatography, which utilizes the specific binding affinity between this compound and a ligand, can also yield high purification factors. scielo.branalis.com.my Immobilized metal affinity membranes have been employed, resulting in a 15.4-fold purification factor with 94.6% active recovery. scielo.brpjsir.org Gel filtration chromatography separates proteins based on size and can be used as a polishing step after other purification methods. analis.com.my High-speed counter-current chromatography has also been used, yielding a substantial amount of purified this compound from crude extract. scielo.br

Precipitation methods, while also used in extraction, can serve as a preliminary purification step to reduce the volume and remove bulk impurities before employing higher-resolution techniques like chromatography or membrane filtration. pjsir.orgscielo.br Fractional precipitation with agents like ammonium sulfate or ethanol can selectively precipitate this compound. scielo.brmdpi.comscielo.br

Integrated processes combining different techniques are increasingly being explored to optimize purification outcomes, balancing yield, purity, and cost. scielo.brscielo.br The sequential use of methods like microfiltration, ultrafiltration, ammonium sulfate precipitation, and ultracentrifugation has been shown to achieve high yields. scielo.br

The selection of a purification strategy depends on the desired purity level and the intended application of the this compound preparation. Achieving pharmaceutical-grade purity often necessitates more sophisticated and multi-step purification schemes compared to industrial applications. scielo.br

Precipitation-Based Purification (e.g., Ammonium Sulfate, Ethanol)

Precipitation is a widely used initial step in this compound purification, leveraging differences in protein solubility based on factors like salt concentration or the presence of organic solvents. Ammonium sulfate precipitation is a common and cost-effective method. Studies have shown that fractional precipitation with ammonium sulfate can yield varying purification factors and protein recovery depending on the saturation levels used. For instance, fractions collected at 40-60% and 60-80% (w/v) salt saturation have demonstrated high specific protease activity and protein content. One study reported a 2.81 purification fold using ammonium sulfate precipitation. scielo.br Another investigation comparing ethanol, PEG, and ammonium sulfate for precipitation from pineapple stem, bark, and leaves found that ammonium sulfate precipitation at 20-40% saturation yielded a purification factor of 4.4 fold with up to 44% protein recovery. researchgate.netntnu.no

Ethanol precipitation is another method employed, although it can present challenges related to temperature control. scielo.br Research indicates that ethanol concentrations between 30-70% can effectively recover this compound, with one study reporting a purification factor of 2.07 fold and over 98% enzymatic activity recovery in the 30-70% ethanol fraction. researchgate.netntnu.no However, some studies noted that ethanol concentrations lower than 65% might not result in this compound precipitation. bio-conferences.org A comparison between ethanol extraction, isoelectric focusing, and ammonium sulfate precipitation indicated that ethanolic extract resulted in the highest this compound yield. scielo.br

Traditional chemical precipitation methods using ammonium sulfate (50%), acetone (80%), and ethanol (60%) typically achieve around 85% this compound activity recovery with a purification factor between 3 and 4.90. scielo.br

Chromatographic Techniques (e.g., Ion Exchange Chromatography, High-Speed Counter-Current Chromatography, Affinity Chromatography)

Chromatographic techniques are extensively used for further purification of this compound due to their ability to conserve protein structure and achieve high purity. scielo.br

Ion Exchange Chromatography (IEX) is widely employed for this compound separation due to its specificity, scalability, reliability, and cost-effectiveness. scielo.brscielo.br This technique separates proteins based on their charge. Cation exchange chromatography has been particularly effective, with studies reporting purification factors as high as 10-fold with 84.5% enzyme recovery. scielo.brscielo.br IEX has also been shown to effectively remove polysaccharides from this compound extracts, increasing specific activity. scielo.br

High-Speed Counter-Current Chromatography (HSCCC) has been utilized to purify this compound, yielding significant amounts of the enzyme from crude extracts. One study reported generating 3.01g of this compound from 5.00g of crude extract using HSCCC. scielo.brmdpi.com HSCCC coupled with a reverse micelle solvent system has also been investigated for its scale-up potential in this compound extraction. caldic.com

Affinity Chromatography is a powerful technique that utilizes specific binding interactions to purify this compound. This method can achieve high purity, and various affinity ligands have been explored. For example, agarose-ε-aminocaproyl-D-tryptophan methyl ester (ACTME) coupled to Sepharose 4B has been successfully used to isolate stem this compound. mdpi.comcaldic.com Immobilized metal affinity membranes (IMAM) have also been employed, resulting in a 15.4-fold purification factor and 94.6% recovery. scielo.br Nickel ligand (Ni-NTA His Bind resin) based affinity chromatography has been used for the effective separation of recombinant this compound, achieving an increased purity grade of 41-fold. mdpi.comcaldic.comanalis.com.my

Other chromatographic techniques, such as gel filtration chromatography and capillary electrochromatography, have also been applied in this compound purification. scielo.br

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification of this compound are essential for understanding its properties and ensuring the quality of preparations.

Electrophoretic Techniques (e.g., Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis, Isoelectric Focusing)

Electrophoretic techniques are valuable tools for analyzing the protein composition and purity of this compound preparations.

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins primarily based on their molecular weight. SDS-PAGE analysis of this compound typically reveals a main protein band around 25 kDa, although variations in molecular weight (e.g., 33 kDa, 50-55 kDa for recombinant this compound) can be observed depending on the source (stem or fruit) and preparation method. analis.com.mymdpi.comfoodandnutritionjournal.orglidsen.com SDS-PAGE can also show lower molecular weight bands that may result from proteolytic degradation. mdpi.com

Isoelectric Focusing (IEF) separates proteins based on their isoelectric point (pI). IEF is particularly useful for resolving different isoforms of this compound. Stem this compound typically has a pI of 9.5, while fruit this compound has a pI of 4.6. mdpi.com Studies have identified different acidic this compound proteinase forms with specific pI values, such as SBA/a (pI 4.8 and 4.9) and SBA/b (pI 4.8). nih.gov

Enzymatic Activity Assays and Standardization (e.g., Casein Digestion Units, Gelatin Digestion Units, Chromogenic Tripeptides)

Measuring the enzymatic activity is a critical aspect of this compound characterization and standardization. Various substrates and units are used for this purpose.

Casein Digestion Units (CDU) and Gelatin Digestion Units (GDU) are widely used to express this compound's proteolytic activity. mdpi.comnih.govnih.govresearchgate.nettherascience.com

Casein Digestion Units (CDU): One definition of a CDU is the amount of enzyme that releases one µmol of tyrosine per minute from casein under specific assay conditions. Another definition refers to the amount of enzyme that releases one µg of tyrosine equivalents per hour from casein. bio-conferences.orgmdpi.com The assay typically involves incubating this compound with a casein substrate and measuring the amount of soluble peptides released, often spectrophotometrically at 280 nm or using methods involving trichloroacetic acid (TCA) precipitation and Folin-Ciocalteu reagent. bio-conferences.orgmdpi.com

Gelatin Digestion Units (GDU): One GDU is defined as the amount of enzyme that liberates 1 mg of amino nitrogen from a standard gelatin solution after 20 minutes of digestion under specific conditions (e.g., pH 4.5 at 45°C). mdpi.comnih.govtherascience.com101.200.202sigmaaldrich.com This unit is commonly used for commercial this compound preparations. mdpi.com

Chromogenic Tripeptides are synthetic substrates that release easily detectable molecules upon proteolysis by this compound, offering a more sensitive method for activity measurement. mdpi.comnih.goviiste.orgresearchgate.net An example is Nα-CBZ-ʟ-lysine ρ-nitrophenyl ester (LNPE), where one unit of this compound activity is equivalent to 1.0 µmol of p-nitrophenol released per minute at a specific pH and temperature. analis.com.myiiste.orgscientificlabs.co.uk

The choice of substrate and assay conditions can influence the reported activity, and there is a recognized lack of complete consensus on the best method for reporting this compound enzymatic activity, making direct comparisons between different preparations challenging. nih.gov

Spectroscopic and Structural Characterization Methods

Spectroscopic and structural methods provide insights into the molecular properties and structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to confirm the presence of this compound molecules, with characteristic absorbance peaks observed. For instance, the UV-Vis spectrum of this compound has been reported to have a peak at 276 nm. uobaghdad.edu.iqacs.orgresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups present in this compound, providing information about its molecular composition. uobaghdad.edu.iqump.edu.my

X-ray Diffraction (XRD) can be used to analyze the crystal structure and crystallinity of this compound preparations, particularly when incorporated into materials like scaffolds. uobaghdad.edu.iqump.edu.my

Mass Spectrometry (MS) , such as Electrospray Mass Spectroscopy (ESMS), is a powerful technique for determining the molecular mass of this compound and its different forms. ESMS has been used to determine the molecular masses of acidic this compound proteinase forms like SBA/a (23,550) and SBA/b (23,560). nih.gov

Other techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and stability of this compound. ump.edu.my

Enzymatic Properties and Structural Biology of Bromelain

Molecular Composition and Structural Features

Bromelain is not a single enzyme but rather a collection of related proteolytic enzymes and other components, which can include phosphatases, glucosidases, peroxidases, cellulases, and glycoproteins. mdpi.comcreative-enzymes.comscielo.br The specific composition can vary depending on the source within the pineapple plant (e.g., stem versus fruit) and the extraction method. mdpi.commdpi.commdpi.com

Protein Structure and Glycosylation Patterns

This compound enzymes are typically isolated as glycosylated, monomeric single proteins. nih.govmdpi.com The molecular weight of this compound can vary; stem this compound is approximately 23.8 kDa, with some studies reporting ranges from 26 to 37 kDa, while fruit this compound ranges from 24.5 to 32 kDa. mdpi.commdpi.comscielo.br Crown-derived this compound has been reported to have a molecular weight of approximately 28 kDa. mdpi.com

This compound is a glycoprotein, meaning it has oligosaccharide chains attached to its protein structure. mdpi.comcreative-enzymes.com These oligosaccharide chains can contain sugars such as xylose, fucose, mannose, and N-acetylglucosamine. mdpi.comcreative-enzymes.com The glycosylation pattern can contribute to the enzyme's functional stability, particularly at alkaline pH. nih.govamazon.ie

Active Site Configuration and Catalytic Mechanism (Cysteine Protease Triad)

As a cysteine protease, this compound's enzymatic activity relies on a catalytic triad (B1167595) located in its active site. mdpi.comums.edu.mysonoma.edu This triad typically consists of cysteine, histidine, and asparagine residues. mdpi.comums.edu.mysonoma.edu The active site is generally located in a cleft at the interface between the two structural domains of the enzyme.

The catalytic mechanism of cysteine proteases involves the deprotonation of the thiol group of the cysteine residue by the histidine residue. ums.edu.my This makes the sulfur atom of the cysteine highly nucleophilic, allowing it to attack the carbonyl carbon of the peptide bond in the substrate. ums.edu.my This attack leads to the formation of a tetrahedral intermediate, which is subsequently resolved to cleave the peptide bond. mdpi.com

Disulfide Bond Arrangement and Conformational Stability

This compound proteins contain cysteine residues that form disulfide bonds. nih.govmdpi.com Stem and fruit this compound proteins contain seven cysteine residues, which form a total of three disulfide bonds. nih.govmdpi.com These disulfide bonds play a crucial role in stabilizing the enzyme's three-dimensional structure and maintaining its conformational stability. researchgate.netnih.gov Breaking these disulfide bonds, such as under reducing conditions, can lead to a loss of enzyme structure and hydrolytic activity. researchgate.netnih.govaip.org

Enzymatic Activity and Kinetics

This compound exhibits broad substrate specificity, allowing it to hydrolyze a variety of proteins, peptides, esters, and amides. mdpi.comcreative-enzymes.comresearchgate.net

Substrate Specificity and Hydrolytic Action on Peptide Bonds

This compound catalyzes the hydrolysis of peptide bonds within protein chains, classifying it as an endopeptidase. researchgate.net It shows broad specificity but favors peptide bonds adjacent to specific amino acid residues. mdpi.comresearchgate.net For instance, it favors peptide bonds near lysine, alanine, tyrosine, and glycine (B1666218) residues. mdpi.comresearchgate.net Stem this compound preferentially cleaves substrates with arginine at the P1 and P2 positions, while fruit this compound may favor hydrophobic residues at the P2 position. mdpi.comresearchgate.net Common protein substrates hydrolyzed by this compound include gelatin, casein, and fibrinogen. mdpi.comresearchgate.net The specific activity and affinity of this compound can vary depending on the substrate used. core.ac.uk

Optimal pH and Temperature Parameters for Proteolytic Activity and Stability

The activity and stability of this compound are significantly influenced by pH and temperature. mdpi.comscielo.br The optimal pH range for this compound activity is generally between 3 and 8, although specific optimal values can vary depending on the source (stem or fruit) and the specific assay conditions. mdpi.comscielo.brresearchgate.netnih.govnih.gov Some sources cite optimal pH ranges between 5.5 and 8.0, or even 6.5 and 7.5. mdpi.comscielo.br Stem this compound is reported to have an optimal pH range of 4–8, while fruit this compound functions properly at pH values of 3–8. mdpi.com The enzyme retains substantial activity down to pH 4.0. mdpi.com this compound stability is also pH-dependent, with some studies indicating better stability around pH 5.0. mdpi.com

Temperature also significantly impacts this compound activity and stability. mdpi.com this compound maintains proteolytic activity between 40 and 60 °C, with optimal temperatures typically around 50 °C. mdpi.comscielo.br However, optimal temperature ranges can vary; stem this compound may function optimally between 40 and 60 °C, while fruit-derived this compound's optimal range can be between 37 and 70 °C. mdpi.comscielo.br Glycosylated this compound has shown maximum activity at 30 °C and pH 7.0. mdpi.com this compound's activity decreases at temperatures above its optimum, and it is inactivated at pasteurization temperatures, with thermal denaturation being irreversible. mdpi.com While it exhibits some heat stability, retaining over half its activity after 30 minutes at 60 °C, activity is completely lost when heated to 100 °C for 10 minutes. mdpi.com The impact of temperature on this compound activity is also pH-dependent. mdpi.com

Here are some data points regarding optimal pH and temperature for this compound activity:

This compound Source/TypeOptimal pH RangeOptimal Temperature Range (°C)Source
General3-7, 5.5-8.0, 6.5-7.540-60, ~50 mdpi.comscielo.brnih.gov
Stem this compound4-840-60 mdpi.comscielo.br
Fruit this compound3-837-70 mdpi.comscielo.br
Glycosylated this compound7.030 mdpi.com
Pineapple Peel Crude755 nih.gov
Pineapple Core Crude755 nih.gov
Pineapple Crown Crude735 nih.gov
Purified (Pineapple Juice)~730-40 scielo.br
Purified (Ethanol Precipitated)8.050 aidic.it

Here are some data points regarding this compound stability at different temperatures and pH values:

ConditionOutcomeSource
Stable storage4 °C (lowest activity loss), -20 °C (extended periods) mdpi.comnih.gov
30 min at 60 °CRetains more than half original activity mdpi.comwisc.edu
10 min at 100 °CComplete loss of activity mdpi.comwisc.edu
Stable at pH 5.0Stable over extended time periods and across all temperatures mdpi.com
Activity declines beyond optimal pH rangeYes mdpi.comnih.gov
Irreversible thermal denaturationOccurs at pasteurization temperatures mdpi.com
pH 3.4, 60°C for 25 minReduced activity by 90% wisc.edu
pH 3.4, 67°C for 5 minCompletely inactivated wisc.edu
pH 8.0Retains most of its activity (>70%) researchgate.net, but stability slightly declines (60-70%) in alkaline area researchgate.net researchgate.net
pH below 8.0Activity dramatically lost (<70%) researchgate.net, sharp decrease in acidic range researchgate.net researchgate.net

Enzyme Stability under Varied Environmental Conditions

The stability and proteolytic activity of this compound are significantly influenced by environmental factors, particularly pH and temperature. mdpi.com this compound generally demonstrates greater stability across varying pH conditions compared to some other proteases like papain. kaya.in While papain shows optimal activity at neutral to slightly alkaline pH, this compound maintains significant activity across a wider pH range, including mildly acidic environments. kaya.in

Optimal pH values for this compound's activity are typically reported between 3 and 7, with some sources citing ranges like 5.5–8.0 or even 6.5–7.5. mdpi.comscielo.br Activity declines outside these optimal ranges, although substantial enzymatic activity can be preserved down to pH 4.0. mdpi.com this compound is usually unstable and sensitive under stress conditions, including elevated temperature, organic solvents, and certain chemicals, which can lead to a decrease in its function. scielo.brcaldic.com

Regarding temperature, this compound exhibits some heat stability, retaining proteolytic activity between 40 and 60 °C, with an optimal temperature often cited around 50 °C. mdpi.comscielo.br However, specific optimal temperature values can vary among different studies. mdpi.com For instance, glycosylated this compound can reach maximum activity at 30 °C. mdpi.com Exposure to high temperatures can rapidly degrade enzyme activity, emphasizing the importance of temperature control for maintaining stability. kaya.in Proper storage in a cool environment, ideally between 15-24°C, is crucial. kaya.in Moisture also represents a significant threat to this compound stability as it can trigger denaturation. kaya.in Some studies indicate that this compound can be stable for an extended period when stored at -20°C. researchgate.net

In topical formulations, the stability of this compound can be influenced by the base formulation and storage conditions. caldic.com Emulsion-based formulations have shown greater stability compared to gel-based formulations over time, especially when stored at lower temperatures (e.g., 5°C) and protected from light. caldic.com

Comparative Enzymology of Stem this compound and Fruit this compound

This compound is broadly distinguished as either stem this compound (SBM) or fruit this compound (FBM) based on its source, and they possess different enzymatic compositions. nih.govnih.govchula.ac.th Commercially available this compound is primarily derived from the stem. scielo.brchula.ac.th

While both are classified as cysteine proteinases and belong to the group of sulfhydryl proteolytic enzymes, they exhibit differences in their properties. nih.gov Stem this compound is assigned EC number 3.4.22.32, while fruit this compound has EC number 3.4.22.33. scielo.brnih.govchula.ac.th

The protease activity of stem this compound is generally reported as comparatively higher than that of fruit this compound. nih.govchula.ac.thjoywinnatural.commdpi.com Stem this compound contains a high concentration of active enzyme components, resulting in higher potency per serving than fruit this compound. joywinnatural.com Studies comparing the activity in gelatin digestion unit analysis have found that stem this compound had better activity than fruit this compound. chula.ac.th this compound powders produced from basal stems have shown the highest enzymatic activity compared to those from peels or cores. mdpi.com

Differences also exist in optimal pH and temperature ranges. The optimal pH for stem this compound has been reported to be around 7, with optimal temperature conditions ranging from 50–60 °C. nih.gov Stem this compound can operate within a pH range of 4–10, although activity decreases above pH 10, with optimal values cited between 4–8. mdpi.com Fruit this compound, on the other hand, functions properly at pH values of 3–8, with an average maximum temperature range of 37–70 °C. mdpi.comnih.gov

Structural differences have also been observed. Stem this compound is constituted by a single polypeptide chain with 212 amino acids, folded into two structural domains stabilized by disulfide bridges and hydrogen bonds. scielo.br It has a molecular mass of approximately 24.5 kDa and an isoelectric point (pI) value of 9.55. scielo.br Fruit this compound presents an isoelectric point at 4.6 and a molecular mass of 31 kDa. scielo.br Other research suggests a molecular weight of 27 kDa for stem this compound and between 19 and 23 kDa for fruit this compound, noting that multiple proteinase fractions in each plant portion may have different molecular weights with slight changes in amino acid terminals. mdpi.com Both stem and fruit this compound are isolated as glycosylated, monomeric single proteins with an isoelectric point (pI) value of 9.55 and optimum pH range of 6–7 according to one source. nih.gov They contain seven cysteine residues, forming a total of three disulfide bonds. nih.gov

The distinct properties of stem and fruit this compound, including their amino acid sequence and domain analysis, provide insight into their potential for different industrial applications. researchgate.netresearchgate.net

Here is a summary of some comparative properties:

PropertyStem this compoundFruit this compoundSource(s)
Primary SourceStem of Ananas comosusFruit of Ananas comosus chula.ac.thjoywinnatural.com
EC Number3.4.22.323.4.22.33 scielo.brnih.govchula.ac.th
Enzymatic ActivityGenerally HigherGenerally Lower nih.govchula.ac.thjoywinnatural.commdpi.com
PotencyHigher Concentration of Active EnzymesLower Concentration of Active Enzymes joywinnatural.com
Optimal pH~7 (range 4-10, optimal 4-8)3-8 mdpi.comnih.gov
Optimal Temperature50-60 °C (range 40-60 °C)37-70 °C mdpi.comnih.gov
Molecular Weight~24.5 kDa, 27 kDa, 38 kDa31 kDa, 19-23 kDa scielo.brcaldic.commdpi.com
Isoelectric Point (pI)9.55, 104.6, 9.55 scielo.brnih.govcaldic.com

Note: Molecular weight and pI values can vary between studies.

Structural Prediction and Modeling Approaches

Various bioinformatics tools and methods are employed in the structural analysis and prediction of this compound. These include tools for primary structure prediction (e.g., Expasy ProtParam for molecular weight, pI, amino acid composition), secondary structure prediction (e.g., PSIPRED), and tertiary structure prediction. taylors.edu.mypharmainfo.in

Comparative Modeling and De Novo Prediction of Tertiary Structures

Tertiary structure prediction of this compound is commonly performed using computational methods like homology modeling, also known as comparative modeling. researchgate.netresearchgate.netaip.orgtaylors.edu.my This approach relies on the principle that if a target protein sequence has significant similarity to a protein with a known three-dimensional structure (a template), a reliable model of the target protein can be built based on the template structure. aip.orgresearchgate.net

Tools like MODELLER are frequently used for generating tertiary structures through comparative modeling by satisfying spatial restraints. researchgate.netaip.orgtaylors.edu.myscispace.comresearchgate.net Identifying suitable template structures is a critical initial step, often done using tools like BLAST to find sequences with high identity to the target this compound sequence. aip.org Studies have identified proteins like procaricain (PDB ID 1PCI) as suitable templates for this compound structure prediction, showing significant sequence identity (e.g., 40.58%). researchgate.netresearchgate.netaip.org

Comparative modeling can be performed using single or multiple templates, with the latter potentially improving the local stereochemical quality of the generated models. taylors.edu.myscispace.comresearchgate.net Structural analysis comparing modeled this compound structures with related enzymes like papain can provide insights into features like the function of pro-peptides in folding and inactivation. researchgate.netscispace.com

When the sequence identity to known structures is low, traditional homology modeling may be less accurate. In such cases, a combination of fragment homology and de novo structure prediction methods, or approaches like comparative modeling with all-atom refinement (e.g., using tools like Rosetta via the Robetta server), can be employed to predict tertiary structures from sequence information. researchgate.netnih.govscribd.com De novo methods attempt to predict protein structure from the amino acid sequence alone, without relying on a template structure. researchgate.netscribd.com

Molecular Dynamics Simulations in Enzyme Research

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. In enzyme research, MD simulations provide insights into the dynamic behavior, stability, and interactions of enzymes like this compound at an atomic level.

MD simulations can be used to verify the stability of this compound, including its interactions with substrates or other molecules. igem.wiki For instance, MD simulations have been employed to analyze the ability of this compound to interact with viral proteins, such as the receptor-binding domain (RBD) of SARS-CoV-2 variants. mdpi.comnih.govresearchgate.netfrontiersin.org These studies can reveal the binding affinity and the stability of the this compound-protein complexes over simulation time (e.g., up to 100 ns), indicated by metrics like Root Mean Square Deviation (RMSD). nih.govresearchgate.netfrontiersin.org MD simulations can show that despite some dynamic fluctuations, the proteins in a complex can remain bonded at the interaction site. nih.govresearchgate.netfrontiersin.org

Furthermore, molecular dynamics simulations have been used to study the thermal stability of this compound structures at various temperatures, demonstrating how the enzyme responds to elevated temperatures. scispace.comresearchgate.net These simulations can help elucidate the molecular mechanisms underlying enzyme denaturation and stability under different environmental conditions.

Molecular dynamics simulations, in conjunction with techniques like molecular docking, are valuable tools for exploring the potential mechanisms of action of this compound and identifying potential interactions with target molecules. mdpi.comnih.govresearchgate.netfrontiersin.org

Mechanistic Research of Bromelain in Biological Systems in Vitro and Animal Models

Modulation of Inflammatory Pathways

Bromelain demonstrates significant anti-inflammatory potential through its multifaceted interactions with key inflammatory pathways. Studies in both cellular and animal models have shed light on these complex mechanisms.

Regulation of Proinflammatory Cytokine and Chemokine Expression

This compound has been shown to influence the expression of several crucial proinflammatory cytokines and chemokines. In vitro experiments using peripheral blood mononuclear cells (PBMCs) have indicated that this compound can induce the secretion of proinflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.govdaigonline.deresearchgate.netmdpi.com Conversely, under inflammatory conditions where immune cells are stimulated to overproduce cytokines, this compound has demonstrated the ability to reduce the secretion of IL-1β, IL-6, and TNF-α. nih.govirispublishers.comresearchgate.netmdpi.com Studies in inflammatory bowel disease models have also shown that this compound can reduce the expression of IFN-γ and TNF-α in inflamed tissues. nih.govirispublishers.com Furthermore, research using colon biopsies from patients with inflammatory bowel disease treated with this compound in vitro revealed decreased secretion of proinflammatory cytokines and chemokines, including granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), interferon (IFN)-gamma, CCL4/macrophage inhibitory protein (MIP)-1beta, and TNF. mdpi.comresearchgate.net

Data on this compound's effect on Proinflammatory Cytokines and Chemokines:

Study ModelInflammatory StimulusCytokine/ChemokineThis compound EffectCitation
PBMCs (in vitro)UnstimulatedIL-1β, IL-6, TNF-αInduces secretion mdpi.comnih.govdaigonline.deresearchgate.netmdpi.com
Immune cells (in vitro)Inflammatory conditionsIL-1β, IL-6, TNF-αReduces secretion nih.govirispublishers.comresearchgate.netmdpi.com
Inflamed tissues (animal model)Inflammatory bowel diseaseIFN-γ, TNF-αReduces expression nih.govirispublishers.com
Colon biopsies (in vitro)Inflammatory bowel diseaseG-CSF, GM-CSF, IFN-γ, CCL4/MIP-1beta, TNFDecreases secretion mdpi.comresearchgate.net
Murine macrophages (in vitro)IFN-γ-mediatedNitric oxide, TNFαEnhances production frontiersin.org
Murine NK cells (in vitro)IL-2- and IL-12-mediatedIFN-γ, IL-6, Gm-CSFAugments production frontiersin.org
Murine NK cells (in vitro)-IL-2, IL-6, GM-CSFIncreases generation nih.govmdpi.comnih.gov

Interference with Eicosanoid Synthesis

This compound has been investigated for its capacity to interfere with the metabolism of arachidonic acid, a precursor to eicosanoids, which are significant mediators of inflammation. nih.govlifeextension.comdovepress.com Studies have reported that this compound can inhibit the expression of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.commdpi.comfrontiersin.orgresearchgate.net This inhibition leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. mdpi.commdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org In vitro studies have shown that this compound can downregulate the expression levels of COX-2 and PGE-2 in murine microglial cells and human monocytic leukemia cell lines. mdpi.comnih.govfrontiersin.org Animal studies have also demonstrated that this compound can inhibit PGE2 production. frontiersin.orgfrontiersin.org The interference with the arachidonic acid cascade by this compound suggests a mechanism for its anti-inflammatory effects. frontiersin.orgnih.govresearchgate.net

Data on this compound's Interference with Eicosanoid Synthesis:

Target MoleculeEnzyme InvolvedThis compound EffectStudy ModelCitation
ProstaglandinsCOX-2Inhibits expression, reduces synthesis of PGE2In vitro (cell lines), Animal models (rats) mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org
LeukotrienesLOXPotential interference with synthesis (indirect)In vivo (rats) mdpi.comnih.gov
Arachidonic Acid-Interference with metabolismIn vivo (rats) frontiersin.orgnih.govresearchgate.net

Inhibition of Key Intracellular Signaling Cascades

This compound exerts anti-inflammatory effects by inhibiting key intracellular signaling pathways, notably NF-κB, MAPK, and PI3K/Akt. This compound suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immune responses. mdpi.commdpi.comnih.govmdpi.com By inhibiting NF-κB activation, this compound reduces the expression of inflammatory genes. mdpi.comnih.gov In vitro studies have shown that this compound can inhibit NF-κB translocation by suppressing IκB phosphorylation. mdpi.comresearchgate.net

This compound also modulates the mitogen-activated protein kinase (MAPK) pathway. mdpi.commdpi.commdpi.comresearchgate.netnih.gov Studies in RAW264.7 macrophage cells have shown that the beneficial effects of this compound on LPS-induced inflammatory responses were associated with decreased expression of proteins involved in the MAPK signaling pathway. mdpi.commdpi.commdpi.comresearchgate.net this compound has been reported to curtail the activity of ERK1/2 and p38 MAPK. frontiersin.orgnih.gov

Furthermore, this compound influences the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway. mdpi.comresearchgate.netnih.gov Studies in Sprague–Dawley rats demonstrated that some effects of this compound are partly due to its ability to phosphorylate Akt. mdpi.com this compound has been shown to decrease the activity of cell survival regulators such as Akt, potentially linking it to NF-κB regulation. researchgate.netnih.govscispace.com

Data on this compound's Inhibition of Intracellular Signaling Cascades:

Signaling PathwayKey Molecules InvolvedThis compound EffectStudy ModelCitation
NF-κBNF-κB translocation, IκB phosphorylationInhibits activation, suppresses translocation, blocks IκB phosphorylationIn vitro (human cancer cells, RAW264.7 cells), Animal models (rats) mdpi.comresearchgate.netmdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov
MAPKERK1/2, p38 MAPK, JNK1Modulates activity, decreases expression of involved proteins, curtails activityIn vitro (RAW264.7 cells, synovial fibroblasts), Animal models (rats) mdpi.commdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov
PI3K/AktAkt, FOXO3AModulates pathway, phosphorylates Akt, decreases Akt activityIn vitro, Animal models (rats) mdpi.comnih.govresearchgate.netnih.govscispace.com

Influence on Immune Cell Populations and Surface Adhesion Molecules

This compound influences T cell activity. It can inhibit T cell signal transduction pathways, particularly the Raf-1/extracellular-regulated-kinase (ERK)-2 pathway, disrupting the signaling processes necessary for T cell activation. mdpi.comnih.govdaigonline.demdpi.comnih.gov Treatment with this compound has been shown to decrease the activation of CD4+ T cells and reduce the expression of CD25, a marker of T cell activation. mdpi.comnih.govscispace.com While this compound can block T cell responses in vitro, in vivo studies have suggested it can increase T cell-dependent immunity. mdpi.com

This compound also modulates macrophage and NK cell activity. It can activate murine macrophages and NK cells in vitro. nih.govnih.govfrontiersin.orgmdpi.comnih.govnih.gov This activation can lead to enhanced immune surveillance and defense mechanisms. nih.gov this compound can augment the production of IFN-γ, IL-6, and Gm-CSF in murine NK cells. nih.govfrontiersin.orgmdpi.comnih.gov

Furthermore, this compound has been shown to reduce cell surface receptors such as the hyaluronan receptor CD44, which is associated with leukocyte migration and the induction of proinflammatory mediators. mdpi.comnih.gov In a murine inflammatory bowel disease model, a reduction in neutrophil migration was demonstrated through the blockade of the CD128 chemokine receptor. frontiersin.org

Data on this compound's Influence on Immune Cell Populations and Surface Adhesion Molecules:

Immune Cell TypeEffect of this compoundStudy ModelCitation
T cellsModulates surface adhesion molecules, inhibits signal transduction (Raf-1/ERK-2), decreases CD4+ activation, reduces CD25 expression, can prevent responses in vitro, increases T cell-dependent immunity in vivoIn vitro, In vivo (animal models) mdpi.comnih.govdaigonline.demdpi.commdpi.comnih.govscispace.comnih.gov
MacrophagesModulates surface adhesion molecules, activates activity, enhances phagocytosisIn vitro, In vivo (animal models) mdpi.comnih.govdaigonline.deresearchgate.netnih.govscispace.com
Natural Killer cellsModulates surface adhesion molecules, activates activity, augments cytokine productionIn vitro mdpi.comnih.govdaigonline.deresearchgate.netnih.govmdpi.comnih.govnih.govscispace.comnih.gov
NeutrophilsReduces migrationAnimal model (murine) frontiersin.org
LeukocytesReduces migration, reduces expression of adhesion molecules (CD128)In vitro, Animal model (murine) researchgate.netnih.gov
PBMCsInduces secretion of proinflammatory cytokinesIn vitro mdpi.comnih.govdaigonline.deresearchgate.netmdpi.commdpi.comnih.gov

Anticoagulant and Fibrinolytic Mechanisms

This compound influences blood coagulation and fibrinolysis through several mechanisms, contributing to its potential therapeutic applications in conditions involving blood clots.

Plasminogen Activation and Fibrin Degradation

A key mechanism by which this compound exerts its anticoagulant and fibrinolytic effects is by stimulating the conversion of plasminogen to plasmin. nih.govnih.govchiro.orgnih.govaltmedrev.com Plasmin is a crucial enzyme in the fibrinolytic system responsible for breaking down fibrin, the protein that forms blood clots. nih.govnih.govchiro.org In vitro and in vivo studies have suggested that this compound is an effective fibrinolytic agent as it stimulates this conversion, resulting in increased fibrinolysis and the degradation of fibrin. nih.govnih.govchiro.orgnih.gov This action helps to minimize venous stasis, facilitate drainage, increase permeability, and restore tissue biological continuity. chiro.org

This compound's fibrinolytic activity is more evident in purified fibrinogen solutions than in plasma, likely due to the presence of proteinase inhibitors in plasma. chiro.orgilink247.com Despite this, an increase in fibrinolytic activity has been observed. ilink247.com Animal studies have shown that this compound can increase serum levels of fibrinolytic activity and plasmin while decreasing fibrinogen levels. chiro.orgilink247.comulb.ac.be In rats, a dose-dependent reduction of serum fibrinogen level has been observed following this compound administration. nih.govchiro.org

This compound also directly influences fibrin. It can inhibit the synthesis of fibrin. nih.govresearchgate.net In vitro, this compound has been shown to inhibit the thrombin-induced formation of blood plasma fibrin. ilink247.com Studies have also indicated that this compound can dissolve arteriosclerotic plaque in rabbit aorta, which is attributed to its potent fibrinolytic activity in breaking down cholesterol plaques. nih.gov

Data on this compound's Anticoagulant and Fibrinolytic Mechanisms:

MechanismEffect of this compoundStudy ModelCitation
Plasminogen ActivationStimulates conversion of plasminogen to plasminIn vitro, In vivo (animal models) nih.govnih.govchiro.orgnih.govaltmedrev.com
Fibrin Degradation (Fibrinolysis)Increases fibrinolytic activity, degrades fibrin, breaks down cholesterol plaques (in arteriosclerotic plaque)In vitro, In vivo (animal models) nih.govnih.govresearchgate.netnih.govchiro.orgnih.govilink247.com
Fibrin SynthesisInhibits synthesisIn vitro nih.govresearchgate.net
Serum Fibrinogen LevelsDecreases levels (dose-dependent in rats)In vivo (rats) nih.govchiro.orgilink247.comulb.ac.be
Prothrombin Time (PT)Markedly prolonged at higher concentrations (in rats), slightly increased after oral administration (in patients)In vivo (rats, patients) nih.govnih.govchiro.orgilink247.comulb.ac.be
Activated Partial Thromboplastin Time (APTT)Markedly prolonged at higher concentrations (in rats), moderate increase (in healthy persons)In vivo (rats, healthy persons) nih.govnih.govchiro.orgilink247.comulb.ac.be
Platelet AggregationInhibits aggregation and adhesion, decreases thrombus formationIn vitro, In vivo (rats), Ex vivo (rat platelets) nih.govfrontiersin.orgnih.govnih.govchiro.orgilink247.comulb.ac.be

Modulation of Cell Cycle Regulators (e.g., Cyclins)

Effects on Tissue Remodeling and Proteolysis

This compound's proteolytic activity is central to its effects on tissue remodeling, a process involving the breakdown and synthesis of extracellular matrix (ECM) components. Its influence extends to the regulation of factors crucial for angiogenesis, the formation of new blood vessels, which is integral to tissue repair and growth.

Degradation of Extracellular Matrix Components

In vitro and in vivo studies have demonstrated this compound's capacity to degrade various components of the extracellular matrix, including collagen, elastin, laminin, and fibronectin. mums.ac.irnih.govresearchgate.net This degradation is attributed to the proteolytic enzymes within the this compound mixture. One specific component, escharase, is believed to play a significant role in the selective degradation of damaged ECM components, such as those found in burn eschar, while having minimal hydrolytic activity against normal proteins. mums.ac.irnih.govresearchgate.net The hydrolysis of these ECM components can lead to the release of growth factors and activation of chemokines and bioactive cytokines, influencing subsequent tissue repair processes. mums.ac.ir

In an in vitro study using canine articular chondrocytes, this compound treatment led to increased glycosaminoglycan concentrations, specifically sulfated glycosaminoglycans (S-GAG) and hyaluronic acid (HA), in the culture medium after 32 hours of exposure. This suggests an influence on matrix marker synthesis, although the results were not significantly different from the control in all cases and were dependent on this compound concentration. cabidigitallibrary.org The reduction of IL-1β/OSM-mediated extracellular matrix degradation in cartilage culture also indicated a chondroprotective property of this compound extract. encyclopedia.pub

Regulation of Angiogenic Factors (e.g., Vascular Endothelial Growth Factor, Matrix Metalloproteinases)

This compound has been reported to regulate angiogenic biomarkers, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). mdpi.comoup.comoup.com Angiogenesis is a critical process in wound healing, tumor growth, and inflammation. mdpi.com

Studies have shown that this compound can influence the expression and activity of MMPs, which are enzymes involved in the degradation of the ECM and are important for the growth of new blood vessels. nih.govmdpi.com For instance, in canine in vitro chondrocyte cultures, this compound significantly decreased the expression of TIMP-1 and MMP-3. cabidigitallibrary.orgagriculturejournals.cz Additionally, this compound has been shown to decrease the expression of MMP-9 in mouse endothelial cells and in various cancer cell lines, an enzyme crucial for tissue remodeling and angiogenesis. nih.govmdpi.com

This compound's anti-angiogenic effects have been demonstrated in various cancer cell lines and in mouse endothelial cells, where it inhibited the angiogenic response to FGF-2 stimulation. nih.gov This regulation of angiogenic factors by this compound may influence vascular remodeling and tissue repair processes. mdpi.comoup.comoup.com

Interactions with Other Biomolecules

Binding to Plasma Antiproteinases (e.g., Alpha-2-Macroglobulin, Alpha-1-Antichymotrypsin)

This compound is known to bind to major plasma antiproteinases, specifically alpha-2-macroglobulin and alpha-1-antichymotrypsin. nih.govnih.govnih.govdrugbank.comunil.chdrugbank.comwebsite-files.com This binding is considered a factor contributing to its efficient absorption and the preservation of its proteolytic activity in plasma. nih.govnih.govnih.govunil.ch Approximately 50% of this compound has been determined to be associated with these plasma proteins. drugbank.comdrugbank.com While bound, this compound is detected to retain its proteolytic activity. nih.govunil.ch Alpha-2-macroglobulin, when enhanced by proteolytic enzymes like this compound, is assumed to be involved in inactivating TGF-beta fractions in serum. mikronaehrstoffcoach.com

Influence on Protein Digestion and Nutrient Bioavailability

This compound's primary function as a proteolytic enzyme allows it to aid in the digestion of dietary proteins. mdpi.comwebsite-files.comnih.gov By hydrolyzing peptide bonds, it facilitates the breakdown of larger proteins into smaller peptides and amino acids, which can enhance their absorption in the gastrointestinal tract. mdpi.comnih.gov This property may be particularly beneficial for individuals with impaired protein digestion. mdpi.comnih.gov

Animal studies have provided further insights into this compound's influence on nutrient digestion. In broiler chickens, dietary this compound improved protein and fat digestibility, leading to reduced fecal nitrogen content and increased intestinal villus height. scielo.brilink247.com It also reduced digesta viscosity, which can otherwise limit enzyme-substrate interaction and reduce nutrient digestibility. ilink247.com Studies in weanling pigs have also shown that dietary supplementation with this compound can increase the apparent total tract digestibility of dry matter and nitrogen. cabidigitallibrary.orgresearchgate.net Research in lambs indicated that the addition of purified this compound to milk replacer increased the digestibility of dry matter, organic matter, and crude protein. researchgate.net

The enhancement of pancreatic trypsin activity has also been observed with this compound supplementation in mice, further indicating a stimulatory effect on digestive function. researchgate.net

Here is a summary of some research findings:

Study TypeModel SystemThis compound EffectKey FindingsCitation
In vitroCanine articular chondrocytesIncreased glycosaminoglycan concentrationsIncreased S-GAG and HA after 32 hours; effect dependent on concentration. cabidigitallibrary.org
In vitroCanine articular chondrocytesDecreased expression of TIMP-1 and MMP-3Significant decrease in mRNA expression. cabidigitallibrary.orgagriculturejournals.cz
In vitro/In vivoVarious (implied)Degradation of ECM components (collagen, elastin, laminin, fibronectin)Attributed to proteolytic enzymes, including escharase. mums.ac.irnih.govresearchgate.net
In vitro/In vivoVarious (implied)Regulation of VEGF and MMPsInfluences vascular remodeling and tissue repair. mdpi.comoup.comoup.com
In vitroMouse endothelial cellsInhibition of angiogenic response to FGF-2, decreased MMP-9 expressionDemonstrates anti-angiogenic effect. nih.gov
In vitro/In vivoHuman plasma / BloodBinding to alpha-2-macroglobulin and alpha-1-antichymotrypsinContributes to absorption and preservation of proteolytic activity in plasma. Approximately 50% binding. nih.govnih.govnih.govdrugbank.comunil.chdrugbank.comwebsite-files.com
In vitroHuman plasmaRetention of proteolytic activity when bound to antiproteinasesActivity maintained despite binding. nih.govunil.ch
In vitro/In vivoGastrointestinal tractAids in protein digestionHydrolyzes peptide bonds, breaks down proteins. mdpi.comwebsite-files.comnih.gov
In vitro/AnimalGastrointestinal tractEnhancement of nutrient bioavailabilityFacilitates absorption of amino acids and peptides. mdpi.comnih.gov
Animal (Broilers)Digestive systemImproved protein and fat digestibility, reduced fecal nitrogen, increased villus heightSuggests enhanced nutrient breakdown and absorption. scielo.brilink247.com
Animal (Broilers)Digestive systemReduced digesta viscosityImproves enzyme-substrate interaction and nutrient digestibility. ilink247.com
Animal (Pigs)Digestive systemIncreased apparent total tract digestibility of dry matter and nitrogenIndicates improved overall nutrient utilization. cabidigitallibrary.orgresearchgate.net
Animal (Lambs)Digestive system (milk replacer)Increased digestibility of dry matter, organic matter, and crude proteinShows efficacy in specific dietary contexts. researchgate.net
Animal (Mice)PancreasEnhancement of pancreatic trypsin activitySuggests stimulation of endogenous digestive enzymes. researchgate.net

Advanced Research Directions and Biotechnological Potential

Recombinant Production and Genetic Engineering of Bromelain

The production of this compound through recombinant DNA technology represents a significant advancement, offering potential benefits in terms of yield, purity, and consistency compared to traditional extraction methods. mdpi.comresearchgate.net This approach allows for the expression of this compound genes in suitable host organisms, enabling large-scale and cost-effective production. mdpi.com

Cloning and Expression Strategies (e.g., in Escherichia coli)

Cloning and expressing the gene encoding this compound in heterologous hosts, particularly Escherichia coli, has been a key focus. Studies have involved amplifying the stem this compound gene from Ananas comosus and cloning it into various expression vectors. scirp.orgiium.edu.mycaldic.comgoogle.com For instance, the stem this compound gene has been cloned into vectors like pENTR/TEV/D-TOPO and subsequently sub-cloned into expression vectors such as pDEST17 for transformation into E. coli strains like BL21-AI. scirp.orgiium.edu.mycaldic.comiium.edu.my This process allows for the production of enzymatically active recombinant this compound. iium.edu.my

Another strategy involves codon optimization of the this compound gene to enhance expression in E. coli. nih.gov For example, codon-optimized fruit this compound genes have been synthesized and ligated into expression vectors like pET-32b(+) for expression in E. coli BL21-CodonPlus(DE3). nih.gov This can lead to the expression of recombinant this compound in soluble and active forms, sometimes as fusion proteins (e.g., with a thioredoxin tag) to improve solubility and facilitate purification. nih.gov

Research has shown that recombinant this compound produced in E. coli can exhibit comparable or even higher enzymatic activity than commercial this compound, with optimal activity observed at specific temperatures and pH values. mdpi.comscirp.orgiium.edu.mycaldic.com

Optimization of Fermentation and Bioprocessing for Recombinant this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield and activity of recombinant this compound produced in host organisms like E. coli. Studies have explored the optimization of fermentation media components, including complex nitrogen sources, carbon sources, and buffering salts, using methodologies such as Response Surface Methodology (RSM). iium.edu.mybrieflands.comnih.gov

Optimization efforts have aimed to enhance biomass production and the corresponding recombinant this compound specific activity. iium.edu.my Parameters such as post-induction temperature have also been investigated, with findings indicating that lower temperatures (e.g., 25°C) can lead to higher recombinant protein activity compared to the optimal growth temperature of the host (e.g., 37°C). nih.gov

Bioprocessing optimization also extends to downstream processing, including cell disruption techniques to release intracellular recombinant this compound and purification methods. researchgate.net Techniques like ultrasonication have been optimized for efficient cell disruption. researchgate.net Purification strategies, including single-step affinity chromatography using Ni-NTA resin, have been successfully employed to obtain highly purified recombinant this compound. mdpi.comiium.edu.my

Immobilization Techniques for Enhanced this compound Stability and Activity

Enzyme immobilization is a widely explored technique to improve the stability, activity, and reusability of enzymes like this compound, overcoming limitations associated with their free form, such as decreased activity over time or under harsh processing conditions. nih.govacs.orgresearchgate.net Immobilization involves attaching the enzyme to an inert, insoluble support material. acs.org

Various immobilization strategies have been investigated for this compound, including entrapment into hydrogels, adsorption onto matrices like chitosan (B1678972), and covalent immobilization. nih.govcsic.es The choice of carrier and immobilization method can influence the enzyme's structural and functional properties, potentially enhancing its stability across a wider range of temperatures and pH values. nih.govacs.org

Studies have demonstrated the successful immobilization of this compound onto materials such as clay-carboxymethylcellulose composites using methods like ionotropic gelation. acs.org This approach has shown high immobilization yields and significantly improved thermal stability of the enzyme. acs.org For example, this compound immobilized on clay-carboxymethylcellulose composites exhibited superior thermostability at 100°C with high residual activity. acs.org

Interactive Table 1: this compound Immobilization on Clay-Carboxymethylcellulose Composites

CMC:Ca²⁺ RatioEnzyme Activity (U/mg solid enzyme)Residual Activity after Heating at 100°C (%)
1:200.20 ± 0.03139 ± 20
1:300.07 ± 0.02Not specified in source

Data derived from research on this compound immobilization. acs.org

Covalent immobilization, often using cross-linking agents like glutaraldehyde, has also been applied to supports such as cellulose (B213188) beads and regenerated cellulose fibers, leading to improved activity and stability under certain conditions. csic.es Adsorption onto chitosan beads has also shown promise in terms of activity and food safety. csic.es

Despite advancements, there is currently no single standard, highly efficient immobilization method for this compound transfer, highlighting the ongoing research in this area. nih.gov

Novel Substrates and Enzymatic Applications in Research (e.g., Unhairing in Leather Processing)

Beyond its traditional uses, research is exploring novel substrates and applications for this compound, leveraging its potent proteolytic activity. One significant area of investigation is its application in the leather processing industry, particularly in the unhairing step. researchgate.netresearchgate.netthescipub.comthescipub.comultrezenzymes.com

Unhairing, the removal of hair from animal hides, traditionally involves harsh chemicals that generate significant pollution. researchgate.netresearchgate.net Enzymatic unhairing using proteases like this compound offers a more environmentally friendly alternative. researchgate.netresearchgate.netultrezenzymes.com Studies have demonstrated the efficacy of crude this compound extracts from pineapple fruit and peel in achieving good unhairing of cow hide pieces after treatment periods, such as 24 hours. researchgate.netresearchgate.netthescipub.comthescipub.com

Research in this area involves studying the kinetics of this compound's proteolytic activity on substrates like casein to understand its enzymatic properties relevant to unhairing. researchgate.netresearchgate.netthescipub.com The optimal pH for crude this compound extract in unhairing applications has been found to be around 4.5. researchgate.netresearchgate.netthescipub.comthescipub.com

Interactive Table 2: Unhairing Efficacy of Crude this compound Extract

Treatment GroupEnzyme SourcepHTreatment Time (h)Unhairing Efficacy
ExperimentCrude this compound4.524Good
ControlDistilled waterN/A24No unhairing

Data based on studies of this compound in leather processing. researchgate.netthescipub.com

Other research applications include the use of immobilized this compound for improving the nutritive value of soybean meal by hydrolyzing allergenic proteins and increasing free alpha amino nitrogen content. acs.orgresearchgate.net This highlights the potential of this compound in the animal feed industry. acs.org this compound's ability to cleave protein bonds is also being explored in cosmetic applications like enzyme peels for skin exfoliation. mdpi.com

Computational and Systems Biology Approaches in this compound Research

Computational and systems biology approaches are increasingly being applied to this compound research to gain deeper insights into its structure, function, interactions, and potential applications. These in silico methods complement experimental studies and can help predict enzyme behavior and interactions at a molecular level. nih.govresearchgate.netmdpi.comfrontiersin.orgibm.comcsic.escsic.esnih.gov

In Silico Modeling of this compound Interactions

In silico modeling, particularly molecular docking and molecular dynamics simulations, is used to predict and analyze the interactions of this compound with various target molecules, including proteins and other biomolecules. nih.govresearchgate.netmdpi.comfrontiersin.org

Molecular docking studies predict the binding affinity and orientation of this compound with potential targets. For example, in silico studies have investigated the predicted interactions between this compound and key proteins involved in cellular pathways, such as those related to cancer oncogenesis (e.g., PIK3CA, EGFR, mTOR, β-catenin, BCL2). nih.govresearchgate.net These studies use computational tools to construct 3D models of this compound and perform docking simulations to evaluate binding affinities and analyze interaction details like hydrogen bonds, hydrophobic interactions, and salt bridges. nih.govresearchgate.net

Interactive Table 3: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPredicted Binding Affinity (kcal/mol)
PIK3CA-103.89
EGFR-73.16
mTOR-71.18
β-catenin-65.22
BCL2-57.48

Predicted binding affinities based on in silico molecular docking. nih.govresearchgate.net

Molecular dynamics simulations provide insights into the stability of this compound-target complexes and the dynamic nature of their interactions over time. mdpi.comfrontiersin.org These simulations can reveal how interactions are maintained and how the presence of this compound might affect the structural stability of target proteins. mdpi.comfrontiersin.org In silico studies have also explored the binding interactions of this compound with proteins from pathogens, such as SARS-CoV-2 protease and bacterial targets, to understand its potential antimicrobial and antiviral properties. mdpi.comfrontiersin.org

These computational approaches facilitate the rational design of experiments, the identification of potential new applications, and a deeper understanding of this compound's mechanisms of action at a molecular level. nih.govresearchgate.netmdpi.comfrontiersin.org

Omics Approaches (e.g., Proteomics, Transcriptomics) in this compound Studies

Omics approaches, such as proteomics and transcriptomics, are increasingly employed to gain a comprehensive understanding of biological systems at a molecular level standardbio.comnih.govfrontiersin.org. These technologies allow for the high-throughput analysis of proteins (proteomics) and RNA molecules (transcriptomics), providing insights into gene expression and protein profiles within a cell or tissue standardbio.comnih.goviarc.fr.

In the context of this compound, omics studies contribute to several research areas. Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are being actively expressed in pineapple tissues, including those encoding this compound enzymes and their regulators standardbio.comnih.goviarc.fr. For instance, analysis of publicly available transcriptome data has identified papain-family genes, some of which are up-regulated in specific pineapple tissues like the stem and fruit, suggesting their role in this compound production nih.gov. Gene expression levels of certain this compound-related genes have been observed to be higher during earlier and middle stages of fruit development, indicating their importance in fruit ripening nih.govresearchgate.net.

Proteomics, which involves the large-scale study of proteins, complements transcriptomics by providing direct evidence of protein presence and abundance standardbio.comnih.govfrontiersin.org. Mass spectrometry (MS) is a powerful tool in proteomics, enabling the identification and quantification of complex protein mixtures . Proteomic analysis has been used to identify specific this compound enzymes present in commercial this compound products derived from pineapple stem, correlating these findings with the expression of putative this compound genes identified through transcriptomics nih.gov. Combined proteomic and transcriptomic data offer a more robust validation of which genes likely encode the active this compound enzymes nih.gov.

Omics approaches are also valuable in investigating the effects of this compound on biological systems. While direct omics studies specifically on this compound's impact on cellular senescence are not extensively documented, its known properties suggest potential influences on aging-related processes nih.gov. Furthermore, omics technologies can be applied to study the molecular mechanisms underlying this compound's observed biological activities, such as its anti-inflammatory and immunomodulatory effects, by examining changes in protein expression and gene transcription in response to this compound treatment mdpi.comnih.govspandidos-publications.comresearchgate.net. For example, studies have shown that this compound can modulate the expression of inflammatory genes and signaling pathways, which could be further elucidated through comprehensive omics analyses nih.govresearchgate.net.

Valorization of Pineapple By-products for this compound Production and Research

The processing of pineapples generates substantial amounts of by-products, including peels, cores, crowns, and stems, which constitute a significant portion of the fruit's total weight biomedgrid.comthepharmajournal.com. These by-products are rich in valuable compounds, notably this compound, and their valorization for this compound extraction offers a sustainable approach to waste management and the creation of value-added products biomedgrid.comthepharmajournal.comnih.govnih.govmdpi.com.

Research has focused on developing efficient methods to extract and purify this compound from these underutilized resources. While commercial this compound is primarily sourced from stems, significant amounts of the enzyme are also found in the core, peel, and crown biomedgrid.comnih.gov. Various extraction techniques have been explored, including solvent extraction, salt precipitation, ultrafiltration, and reverse micellar technology nih.gov. Studies have demonstrated the feasibility of obtaining this compound powders with high enzymatic activity from pineapple waste using organic solvent-free approaches, such as ultrafiltration and freeze-drying nih.govresearchgate.net.

The enzymatic activity and protein concentration of this compound extracted from different by-products and using various methods have been investigated. For instance, one study evaluating extraction from fruit waste (fruit and peel) found that sodium phosphate (B84403) buffer yielded high this compound activity (4.5 U/mL) and protein concentration (25.1 mg/mL) biomedgrid.com. Partial purification using ammonium (B1175870) sulfate (B86663) precipitation (0-80%) and dialysis further improved specific activity biomedgrid.com. The molecular weight of the extracted this compound protease was found to be approximately 35 kDa biomedgrid.com.

Another study focusing on pineapple cores and peels reported varying enzymatic activities depending on the by-product and pH adjustment during processing. This compound powders from cores and peels showed considerable enzymatic activity (e.g., 694 GDU/g and 124 CDU/mg for cores; 1179 GDU/g and 217 CDU/mg for peels), while those from crowns showed less significant activity nih.govresearchgate.net. Basal stems demonstrated the highest enzymatic activity (2909 GDU/g and 717 CDU/mg) nih.govresearchgate.net. Increasing the pH before purification and freeze-drying generally reduced enzymatic activity nih.govresearchgate.net.

Microwave-assisted extraction has also been explored for recovering this compound from pineapple rind, yielding considerable proteolytic activity (127.8 U/mL) and protein content (2.55 mg/mL) under optimized conditions nih.gov. Gel filtration chromatography further increased specific activity to 512 U/mg nih.gov.

The valorization of pineapple by-products not only provides a source of this compound for various applications but also contributes to reducing environmental impact by converting waste into useful products nih.govbioinnovate-africa.org. The extracted this compound can be utilized in various industries, including food processing, where its proteolytic action is valuable nih.gov. Furthermore, the remaining waste after this compound extraction can potentially be used for other purposes, such as animal feed or biogas production bioinnovate-africa.org.

Here is a summary of research findings on this compound extraction from pineapple by-products:

Pineapple By-productExtraction Method HighlightsKey Findings (Activity/Concentration)Reference
Fruit Waste (Fruit/Peel)Sodium phosphate buffer extraction, Ammonium sulfate precipitation, DialysisHighest activity: 4.5 U/mL (crude), 5.4 U/mL (partially purified); Protein: 25.1 mg/mL biomedgrid.com
CoresUltrafiltration, Freeze-drying (organic solvent-free)Enzymatic activity: 694 GDU/g, 124 CDU/mg nih.govresearchgate.net
PeelsUltrafiltration, Freeze-drying (organic solvent-free)Enzymatic activity: 1179 GDU/g, 217 CDU/mg nih.govresearchgate.net
CrownsUltrafiltration, Freeze-drying (organic solvent-free)Less significant enzymatic activity nih.govresearchgate.net
Basal StemsUltrafiltration, Freeze-drying (organic solvent-free)Highest enzymatic activity: 2909 GDU/g, 717 CDU/mg nih.govresearchgate.net
RindMicrowave-assisted extraction, Gel filtration chromatographyProteolytic activity: 127.8 U/mL; Protein: 2.55 mg/mL; Specific activity: 512 U/mg nih.gov
StemExtraction, Freeze-dryingHighest specific enzyme activity: 16.9 ± 0.5 Units/mg tci-thaijo.org

This table summarizes some reported findings and is not exhaustive of all research in the field.

Q & A

Q. What methodological approaches optimize bromelain production in recombinant systems?

To enhance this compound yield in recombinant E. coli, employ Response Surface Methodology (RSM) to model variables like induction time, temperature, and post-induction duration. A second-order polynomial equation can predict enzymatic activity (e.g., 8.9–9.2 U/mg in optimized runs) while minimizing experimental iterations. Validate models using ANOVA and Fisher’s F-test to confirm statistical significance (R² ≥ 0.997) .

Q. How can this compound extraction from pineapple tissues be standardized for batch consistency?

Use aqueous two-phase systems (ATPS) or ultrafiltration to isolate this compound from crude extracts. ATPS optimizes partitioning efficiency by adjusting polymer-salt ratios, while ultrafiltration retains enzymatic activity by controlling pore size (10–100 kDa). Ensure purity via SDS-PAGE and activity assays (casein digestion), referencing established protocols for stem vs. fruit this compound .

Q. What quality control parameters ensure this compound stability in experimental formulations?

Monitor pH (6.7–7.2) and temperature (≤52.5°C) during immobilization (e.g., in Eudragit® nanoparticles). Immobilization reduces structural denaturation, maintaining >95% activity under varying conditions. Use kinetic characterization with RSM to validate stability, ensuring no lack-of-fit (F-test < critical value) .

Q. How to validate this compound’s enzymatic activity across experimental setups?

Standardize assays:

  • Casein digestion (U/mg protein) at 37°C, pH 7.0.
  • Zymography to confirm protease activity bands. Include positive controls (commercial this compound) and account for matrix effects (e.g., nanoparticle adsorption) using adjusted Michaelis-Menten kinetics .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s pharmacokinetic profiles?

Conduct comparative route studies (oral vs. nasal) with LC-MS/MS quantification. For example, nasal administration (10 mg/kg) achieves higher lung bioavailability than oral dosing (40 mg/kg). Use one-way ANOVA with Bonferroni correction for tissue distribution analysis (e.g., liver vs. plasma) .

Q. How to design studies addressing conflicting data on this compound’s anti-thrombotic mechanisms?

Combine in vitro platelet aggregation assays (e.g., thrombin-induced aggregation) with in vivo arterial remodeling models (e.g., rodent carotid injury). Control for this compound source heterogeneity by standardizing enzyme activity (U/mg) across batches .

Q. What mechanistic models elucidate this compound’s dual pro-autophagic and apoptotic effects in cancer?

Use RNA sequencing and Western blotting to track autophagy markers (LC3-II, p62) and apoptotic proteins (caspases-3/8/9, PARP). In colorectal cancer models, this compound induces ROS-mediated autophagy (ATG5/12 upregulation) followed by mitochondrial apoptosis (Endo G release) .

Q. How do patient-derived organoids (PDOs) demonstrate this compound’s chemosensitization potential?

Treat appendiceal cancer PDOs with this compound (60 min pretreatment) followed by hyperthermic intraperitoneal chemotherapy (HIPEC) agents (mitomycin C/cisplatin). Assess synergy via ATP viability assays (p<0.02 vs. controls) and live/dead staining. Pooled analysis shows enhanced cytotoxicity at 37°C and 42°C .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable anti-inflammatory outcomes), compare extraction methods (stem vs. fruit sources) and dosage regimens (oral bioavailability ranges from 2.5–4 ng/mL at 8.6 g/day) .
  • Ethical Reproducibility : Adhere to ARRIVE guidelines for animal studies and disclose this compound batch variability (protease content, activity) in clinical trial reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.